molecular formula C16H22BrNO2 B14882349 benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate

benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate

Cat. No.: B14882349
M. Wt: 340.25 g/mol
InChI Key: SQINNPYSLHTFSB-UHFFFAOYSA-N
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Description

Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl ring, and a bromoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate typically involves the reaction of benzyl carbamate with a cyclohexyl derivative. One common method involves the use of benzyl isocyanate and a cyclohexylamine derivative, followed by bromination to introduce the bromoethyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, reduced forms, and hydrolyzed products.

Scientific Research Applications

Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate
  • Benzyl N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate hydrochloride

Uniqueness

Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and biochemistry.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

benzyl N-[4-(2-bromoethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H22BrNO2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2,(H,18,19)

InChI Key

SQINNPYSLHTFSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCBr)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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